molecular formula C13H15IN2O B2510355 4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole CAS No. 374756-59-9

4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B2510355
CAS No.: 374756-59-9
M. Wt: 342.18
InChI Key: NYHKEFKFBSRMJF-UHFFFAOYSA-N
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Description

4-Iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole is a halogenated pyrazole derivative featuring a 4-iodo substituent, a 4-methoxybenzyl group at the N1 position, and methyl groups at the 3- and 5-positions. This compound is of interest in medicinal chemistry due to the pyrazole core’s prevalence in bioactive molecules, such as kinase inhibitors and antiproliferative agents .

Properties

IUPAC Name

4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15IN2O/c1-9-13(14)10(2)16(15-9)8-11-4-6-12(17-3)7-5-11/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHKEFKFBSRMJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(C=C2)OC)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole typically involves the reaction of 4-iodo-1H-pyrazole with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or thiourea in the presence of a catalyst such as copper(I) iodide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 4-azido-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole.

    Oxidation: Formation of this compound-4-carboxylic acid.

    Reduction: Formation of 4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1,2-dihydro-1H-pyrazole.

Scientific Research Applications

4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physicochemical Properties

The presence of the 4-iodo substituent distinguishes this compound from analogs like 1-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrazole (), which lacks the iodine atom. For instance, halogen bonding involving the iodo group could improve binding affinity in enzyme inhibition, as seen in other halogenated pharmaceuticals .

Table 1: Key Substituent Comparisons

Compound Name Substituents at Pyrazole Core Notable Properties
Target Compound 4-I, 1-(4-MeO-benzyl), 3,5-diMe High polarizability, potential halogen bonding
1-(4-Methoxyphenyl)-3,5-dimethyl-1H-pyrazole () 1-(4-MeO-benzyl), 3,5-diMe Lower molecular weight, reduced steric hindrance
4-(Cyclohexylsulfanyl)-3,5-dimethyl-1H-pyrazole () 4-S-cyclohexyl, 3,5-diMe Enhanced cytotoxicity in Pt(II) complexes
4-(6-Alkyl)-3,5-dimethyl-1H-pyrazoles () 4-alkyl/aryloxy, 3,5-diMe Broad-spectrum antibacterial activity
Antiproliferative Potential

The 4-iodo substituent could enhance cytotoxicity by promoting DNA intercalation or disrupting enzyme active sites. For example, highlights that sulfanyl pyrazole-Pt(II) complexes with cyclohexyl substituents exhibit threefold higher cytotoxicity than benzyl analogs. Similarly, the iodine atom’s electron-withdrawing nature might stabilize charge-transfer interactions in metal complexes or receptor binding .

Antibacterial Activity

Compounds like 4-[6-(4-chlorophenoxy)hexyl]-3,5-dimethyl-1H-pyrazole () demonstrate moderate growth inhibition in Bacillus subtilis. The target compound’s iodine substituent may alter membrane permeability or target specificity compared to these alkyl/aryloxy derivatives, though this requires empirical validation .

Structural and Crystallographic Considerations

The iodine atom’s heavy-atom effect facilitates X-ray crystallographic analysis, as seen in and . This contrasts with non-halogenated analogs, which may require additional techniques (e.g., SHELX programs) for structure resolution. The methoxybenzyl group’s conformational flexibility could also influence packing in the crystal lattice, affecting solubility and stability .

Biological Activity

4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole is a heterocyclic compound with significant potential in medicinal chemistry. Its unique structure, featuring an iodine atom and methoxyphenylmethyl substituent, suggests diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves a reaction between 4-iodo-1H-pyrazole and 4-methoxybenzyl chloride. The process is conducted in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions to ensure complete conversion.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, potentially acting as an inhibitor of specific enzymes or receptors. The presence of the iodine atom enhances its reactivity, while the methoxy group may influence its binding affinity to biological targets.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. In particular, studies have shown that compounds similar to this compound can induce apoptosis in breast cancer cell lines, especially when used in combination with established chemotherapeutics like doxorubicin. This synergistic effect highlights the potential for developing new cancer therapies .

Antimicrobial and Antifungal Properties

Pyrazoles have also been investigated for their antimicrobial activities. Some derivatives have demonstrated significant antifungal effects against various pathogens. For example, compounds structurally related to this compound showed notable inhibition against fungal strains, suggesting potential applications in treating fungal infections .

Case Studies and Experimental Data

Study Findings Reference
Breast Cancer StudyInduced apoptosis in MCF-7 and MDA-MB-231 cell lines; synergy with doxorubicin
Antifungal ActivityEffective against Cytospora sp., Colletotrichum gloeosporioides with IC50 values < 30 µg/mL
Antimalarial PotentialExhibited significant activity against Plasmodium falciparum in vitro

Q & A

Q. What are the optimal synthetic routes for 4-iodo-1-[(4-methoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazole?

The synthesis typically involves alkylation of the pyrazole core with a benzyl halide derivative. A common approach for analogous compounds (e.g., 1-benzyl-3,5-dimethylpyrazoles) uses sodium hydride as a base in DMF at elevated temperatures to facilitate benzylation . For iodination at the 4-position, electrophilic substitution with iodine in the presence of an oxidizing agent (e.g., HIO₃ or I₂/H₂O₂) is recommended. Solvent choice (e.g., DMF vs. acetic acid) and reaction time significantly impact yield and purity, as seen in related pyrazole derivatives .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

  • X-ray crystallography is the gold standard for unambiguous confirmation of regiochemistry and stereochemistry, as demonstrated for structurally similar pyrazoles like 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole .
  • NMR spectroscopy : Compare ¹H and ¹³C NMR shifts with computational predictions (DFT calculations) to validate substitution patterns. For example, the methoxy group’s protons resonate at ~3.8 ppm, while pyrazole ring protons show distinct splitting patterns .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial activity : Follow protocols used for fluorophenylthio-substituted pyrazoles, including broth microdilution assays against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination, as applied to pyrazole derivatives with ethyl and chlorophenyl substituents .

Q. How should researchers handle stability and storage of this compound?

  • Store under inert atmosphere (argon) at –20°C to prevent decomposition, as recommended for amino-substituted pyrazoles .
  • Monitor stability via HPLC or TLC over time, particularly for iodinated derivatives prone to dehalogenation under light or heat .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from solvent polarity, catalyst loading, or competing side reactions. For example, DMF may enhance reactivity but increase byproduct formation compared to THF. Systematic optimization using design of experiments (DoE) or computational reaction modeling (e.g., ICReDD’s quantum chemical path-search methods) can identify critical parameters .

Q. What computational strategies are effective for predicting reaction mechanisms?

  • Density Functional Theory (DFT) : Calculate transition states for iodination or benzylation steps to identify rate-limiting stages. For example, Gibbs free energy profiles can explain regioselectivity in pyrazole functionalization .
  • Molecular docking : Screen against target proteins (e.g., kinases) to prioritize biological testing, as done for pyrazole-based inhibitors with methoxyphenyl groups .

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Substituent variation : Synthesize analogs with halogens (F, Cl), alkyl groups, or electron-withdrawing substituents at the 4-methoxyphenyl position. Compare bioactivity data to establish trends, as shown for fluorophenylthio-pyrazoles .
  • Pharmacophore modeling : Use software like Schrödinger’s Phase to map essential functional groups (e.g., iodine’s role in hydrophobic interactions) .

Q. What challenges arise in crystallographic analysis of iodinated pyrazoles?

Iodine’s high electron density can cause crystal disorder or twinning. Mitigate this by:

  • Growing crystals slowly in non-polar solvents (e.g., hexane/ethyl acetate).
  • Using synchrotron radiation for high-resolution data collection, as applied to iodinated heterocycles in recent studies .

Q. How can degradation pathways be analyzed under physiological conditions?

  • LC-MS/MS : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8), then identify degradation products via fragmentation patterns .
  • Isotope labeling : Use ¹²⁵I-labeled analogs to track deiodination kinetics in vitro .

Q. What strategies improve solubility for in vivo studies?

  • Co-solvent systems : Use cyclodextrins or PEG-400, which enhanced solubility of similar pyrazole dicarboxylates by >10-fold .
  • Prodrug derivatization : Introduce phosphate or amino acid esters at the 1-benzyl position, as demonstrated for pyrazole-based antivirals .

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